Product packaging for 4-Methylphenylacetone(Cat. No.:CAS No. 2096-86-8)

4-Methylphenylacetone

Cat. No.: B1295304
CAS No.: 2096-86-8
M. Wt: 148.2 g/mol
InChI Key: NOXKUHSBIXPZBJ-UHFFFAOYSA-N
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Description

Contextualization of 4-Methylphenylacetone within Organic Chemistry

This compound, a substituted aromatic ketone, holds a significant position in the landscape of organic chemistry. It belongs to the class of compounds known as phenylacetones, which are characterized by a phenyl group attached to an acetone (B3395972) molecule. Specifically, this compound has a methyl group substituted at the para-position (position 4) of the phenyl ring. guidechem.comnih.gov This structural feature influences its chemical reactivity and physical properties, making it a subject of interest in various synthetic applications.

Historical Overview of Relevant Chemical Discoveries

The exploration of phenylacetone (B166967) and its derivatives is intertwined with the development of synthetic organic chemistry. While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, the broader context of phenylalkalamine research provides insight. In the mid-20th century, pharmaceutical companies like Smith, Kline & French investigated related compounds for their therapeutic potential. drugsandalcohol.ie For instance, a patent filed in 1942 describes a method for preparing this compound as an intermediate for therapeutically valuable agents. google.com The synthesis methods for phenylacetones, in general, have evolved, with early methods including the Friedel-Crafts acylation of benzene (B151609) with chloroacetone. wikipedia.org The specific synthesis of this compound has been achieved through methods like the condensation of 4-methylbenzylcyanide with ethyl acetate (B1210297) followed by saponification. google.com

Significance in Contemporary Chemical Synthesis Research

In modern organic synthesis, this compound continues to be a relevant and valuable building block. lehigh.edubeilstein-journals.org Its utility is highlighted in various research areas, including the development of new synthetic methodologies and the creation of complex molecular architectures. mdpi.com The presence of both a reactive ketone carbonyl group and an aromatic ring allows for a diverse range of chemical transformations. Contemporary research often focuses on developing more efficient and environmentally benign synthetic routes to this compound and its derivatives. mdpi.com For example, it is used as a substrate in enzymatic synthesis studies utilizing transaminases.

Role as a Key Intermediate in Complex Molecule Synthesis

The primary significance of this compound in academic and industrial research lies in its role as a key intermediate. biosynth.comchemicalbull.com It serves as a precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. biosynth.comchemicalbull.comsmolecule.com For instance, it can be used to produce 4-methylamphetamine through reductive amination. drugsandalcohol.ieresearchgate.net The ketone functionality can be readily converted to other functional groups, and the aromatic ring can undergo further substitution, making it a versatile starting material for constructing elaborate molecular frameworks. smolecule.com Its application extends to the synthesis of various organic compounds, highlighting its importance in medicinal chemistry and the development of new bioactive molecules. myskinrecipes.com

Nomenclature and Chemical Structure Conventions for this compound

A clear and unambiguous system of naming and structural representation is fundamental in chemistry. For this compound, several conventions are used.

IUPAC and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(4-methylphenyl)propan-2-one . nih.govthermofisher.comthermofisher.com However, it is also widely known by several common synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:

this compound guidechem.comchemicalbook.com

p-Tolylacetone guidechem.comchemicalbook.com

(4-Methylphenyl)acetone guidechem.com

1-(p-Tolyl)-2-propanone guidechem.com

Methyl 4-methylbenzyl ketone guidechem.com

A comprehensive list of its identifiers is provided in the table below.

Identifier TypeValue
IUPAC Name 1-(4-methylphenyl)propan-2-one nih.govthermofisher.comthermofisher.com
CAS Number 2096-86-8 guidechem.comthermofisher.com
Molecular Formula C10H12O thermofisher.comthermofisher.com
Molecular Weight 148.20 g/mol scbt.com
InChI Key NOXKUHSBIXPZBJ-UHFFFAOYSA-N thermofisher.comthermofisher.com
SMILES CC(=O)CC1=CC=C(C)C=C1 thermofisher.comthermofisher.com

Structural Isomerism and Stereochemical Considerations

The molecular formula of this compound, C10H12O, allows for the existence of several structural isomers. These isomers share the same molecular formula but have different arrangements of atoms. For example, the methyl group could be at the ortho (2-methylphenylacetone) or meta (3-methylphenylacetone) position on the phenyl ring. researchgate.net Another positional isomer is 4-methoxy-3-methylphenylacetone. minglangchem.comchemicalbook.comcymitquimica.com

Stereochemistry , the study of the three-dimensional arrangement of atoms in molecules, is an important consideration for many organic compounds. wikipedia.orgyoutube.com However, this compound itself is an achiral molecule. This is because it does not possess a chiral center, which is typically a carbon atom bonded to four different substituent groups. youtube.com As a result, this compound does not exhibit enantiomerism or diastereomerism. wikipedia.org While the molecule itself is achiral, it can be a precursor to chiral molecules. For example, the reduction of the ketone group can lead to the formation of a chiral alcohol, which would exist as a pair of enantiomers.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is primarily centered on its applications in synthetic organic chemistry and its role as a precursor for more complex chemical structures. Research objectives are typically focused on leveraging its chemical properties for the efficient construction of target molecules, which may have applications in medicinal chemistry and materials science.

A significant area of research involves the use of this compound as a key intermediate. For example, it is a well-documented precursor in the synthesis of 4-methylamphetamine, a ring-methylated derivative of amphetamine. drugsandalcohol.ieresearchgate.net Academic studies and patents describe synthetic routes such as the Leuckart reaction or reductive amination of this compound to produce this and related compounds. google.comdrugsandalcohol.ie These investigations are crucial for understanding the formation pathways of such substances and for forensic analysis.

Furthermore, the compound is utilized in the development and optimization of synthetic methods. Researchers have employed this compound in studies exploring various reaction types. A notable example is its synthesis via the condensation of 4-methylbenzylcyanide with ethyl acetate, followed by saponification. google.com Other documented synthetic pathways include the oxidation of 3-(4-methylphenyl)propylene. google.com Such studies contribute to the broader field of organic chemistry by providing practical examples and refining reaction conditions for the formation of ketones.

The unique structure of this compound also makes it a valuable subject for spectroscopic and analytical studies. Detailed analyses using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are performed to characterize the compound and its reaction products thoroughly. nih.govresearchgate.netamazonaws.com This foundational data is essential for quality control in synthesis and for the unambiguous identification of related compounds in various matrices. Research has also explored its derivatives, such as 3-Methoxy-4-methylphenylacetone, as versatile building blocks for complex organic compounds in speciality and research chemicals. biosynth.com

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 2096-86-8 biosynth.comnih.govchemeo.com
Molecular Formula C₁₀H₁₂O biosynth.comnih.govscbt.com
Molecular Weight 148.20 g/mol biosynth.comnih.govscbt.com
Appearance Colorless liquid biosynth.comsmolecule.com
Odor Fruity biosynth.comsmolecule.com
Density 0.96 g/cm³ biosynth.com
IUPAC Name 1-(4-methylphenyl)propan-2-one nih.gov
Boiling Point (Normal) 521.15 K chemeo.com
Melting Point (Normal) 285.15 K chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B1295304 4-Methylphenylacetone CAS No. 2096-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)propan-2-one
Source PubChem
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InChI

InChI=1S/C10H12O/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXKUHSBIXPZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175141
Record name 4-Methylphenylacetone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096-86-8
Record name 4-Methylphenylacetone
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Record name 2096-86-8
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Record name 4-Methylphenylacetone
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Record name 1-(4-methylphenyl)propan-2-one
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Synthetic Methodologies and Reaction Pathways for 4 Methylphenylacetone

Established Synthetic Routes for 4-Methylphenylacetone

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a principal method for the synthesis of aryl ketones, including this compound. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, toluene (B28343), with an acylating agent in the presence of a Lewis acid catalyst.

A common approach involves the reaction of toluene with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically conducted in an inert solvent to yield this compound. The methyl group on the toluene ring is an ortho-, para-director; however, the para-substituted product is generally favored due to reduced steric hindrance. libretexts.orgchemguide.co.uk The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich toluene ring.

The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. While aluminum chloride is a traditional and effective catalyst, research has explored the use of other Lewis acids and solid acid catalysts like zeolites to improve regioselectivity and simplify work-up procedures. researchgate.net

Table 1: Key Parameters in Friedel-Crafts Acylation for this compound Synthesis

ParameterDescriptionImpact on Reaction
Aromatic Substrate TolueneThe electron-donating methyl group activates the ring towards electrophilic substitution.
Acylating Agent ChloroacetoneProvides the acetylmethyl group that is introduced onto the aromatic ring.
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)Facilitates the formation of the acylium ion electrophile.
Solvent Inert solvents like dichloromethane or carbon disulfideProvides a medium for the reaction while not interfering with the reactants or catalyst.
Temperature Typically low to moderateControls the reaction rate and minimizes side reactions.

Reductive Amination Pathways

This compound is a known precursor in the synthesis of 4-methylamphetamine. researchgate.netcolab.ws Therefore, reductive amination pathways are indirectly related to the synthesis of this compound as they represent a primary transformation of this compound. The Leuckart reaction is a classic method for the reductive amination of ketones. acs.org In this context, this compound can react with formamide or ammonium (B1175870) formate to produce N-formyl-4-methylamphetamine, which can then be hydrolyzed to yield 4-methylamphetamine.

Impurity profiling of clandestinely synthesized 4-methylamphetamine often reveals the presence of unreacted this compound and other by-products, which can provide insights into the specific synthetic route employed. researchgate.netnih.gov The analysis of these impurities is a critical aspect of forensic chemistry.

Cross-Coupling Reaction Methodologies

Modern synthetic organic chemistry has been revolutionized by the development of transition-metal-catalyzed cross-coupling reactions. merckmillipore.comnih.govnih.gov These methods offer a powerful and versatile approach to the formation of carbon-carbon bonds and can be applied to the synthesis of aryl ketones like this compound.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. organic-chemistry.orgberkeley.eduorganic-chemistry.orgscispace.com For instance, the Suzuki-Miyaura coupling can be employed to couple an arylboronic acid with an acyl halide or a related derivative. In the context of this compound synthesis, this could involve the reaction of 4-methylphenylboronic acid with an acetone (B3395972) enolate equivalent or a related C3-synthon.

Other notable cross-coupling reactions that can be adapted for aryl ketone synthesis include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Sonogashira coupling (for the synthesis of alkynyl ketones, which could be subsequently reduced). merckmillipore.com These methods often exhibit high functional group tolerance and can be conducted under milder conditions compared to traditional methods like the Friedel-Crafts acylation.

Table 2: Comparison of Selected Cross-Coupling Reactions for Aryl Ketone Synthesis

Reaction NameOrganometallic ReagentElectrophileCatalyst SystemKey Advantages
Suzuki-Miyaura Coupling OrganoboronAcyl Halide, Anhydride (B1165640)Palladium/LigandMild conditions, commercially available reagents, low toxicity of by-products. organic-chemistry.org
Stille Coupling OrganotinAcyl HalidePalladium/LigandHigh functional group tolerance.
Negishi Coupling OrganozincAcyl HalidePalladium or NickelHigh reactivity and functional group tolerance.

Knoevenagel Condensation and Related Precursor Syntheses

An alternative and widely utilized route to phenylacetones involves the Knoevenagel condensation of an aromatic aldehyde with nitroethane, followed by reduction of the resulting nitroalkene. wikipedia.orgwikipedia.orgsigmaaldrich.com This methodology can be directly applied to the synthesis of this compound.

The first step is the Knoevenagel condensation of 4-methylbenzaldehyde (B123495) with nitroethane. This reaction is typically catalyzed by a weak base, such as an amine (e.g., n-butylamine, cyclohexylamine), and results in the formation of 4-methylphenyl-2-nitropropene. mdma.ch The reaction proceeds via a nucleophilic addition of the deprotonated nitroethane to the aldehyde, followed by dehydration.

The subsequent step involves the reduction of the nitro group in 4-methylphenyl-2-nitropropene to a ketone functionality. Various reducing agents can be employed for this transformation. A common method is the use of iron in the presence of an acid, such as hydrochloric acid. wikipedia.org Other methods include reduction with sodium borohydride (B1222165) to the corresponding nitroalkane, followed by hydrolysis of the nitro group to the ketone. wikipedia.org

Novel and Advanced Synthetic Approaches to this compound

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact and enhance safety. organic-synthesis.comscispace.comlabmanager.comfirp-ula.org These principles can be applied to the synthesis of this compound to develop more sustainable methodologies.

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. labmanager.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. labmanager.com This is particularly relevant in Friedel-Crafts and cross-coupling reactions. The use of solid acid catalysts, for example, can simplify catalyst recovery and reuse.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. labmanager.com Photochemical methods, for instance, can offer energy-efficient pathways for certain transformations. chemistryviews.orgresearchgate.net

Recent research in the synthesis of aromatic ketones has focused on developing methods that align with these principles. For example, visible-light-induced aerobic C-H oxidation reactions have been developed for the synthesis of aromatic ketones, using air as the oxidant and water as the solvent. chemistryviews.org Such approaches represent a significant step towards the environmentally friendly production of compounds like this compound.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleApplication in Synthesis
Prevention Designing syntheses to minimize waste generation.
Atom Economy Favoring addition reactions over substitution or elimination reactions.
Less Hazardous Chemical Syntheses Using less toxic reagents and generating less hazardous by-products.
Safer Solvents and Auxiliaries Replacing traditional volatile organic compounds with greener alternatives.
Design for Energy Efficiency Utilizing microwave or photochemical activation to reduce energy consumption.
Use of Renewable Feedstocks Exploring bio-based starting materials where feasible.
Catalysis Employing recyclable catalysts to reduce waste.

Catalytic Methods for Enhanced Selectivity and Yield

The synthesis of aryl ketones, including this compound, can be significantly improved through the use of heterogeneous catalysts, which offer advantages in terms of reusability, reduced waste, and enhanced selectivity. Vapor-phase acylation of toluene with acetic anhydride, a reaction analogous to one potential pathway to a precursor of this compound, has been studied using various ferrite catalysts. These studies reveal that the catalytic activity and selectivity are highly dependent on the catalyst's composition and the reaction parameters. ajrconline.org

The acidity of the ferrite system, influenced by the distribution of ions like Ni²⁺, Co²⁺, or Cr²⁺ in the spinel lattice, plays a crucial role in its catalytic performance. ajrconline.org Strong and medium acidic sites are found to be particularly suitable for the acylation reaction. For instance, in the acylation of toluene, a nickel-substituted ferrite catalyst (NSF-7) demonstrated high yield and selectivity under optimized conditions. ajrconline.org The maximum yield of the acylated product reached 85.9%, with a 98.4% selectivity for the desired para-isomer, p-methyl acetophenone. ajrconline.org These findings suggest that carefully designed ferrite catalysts could be effective for related syntheses, potentially offering high selectivity and yield in the production of this compound precursors.

Table 1: Effect of Ferrite Catalyst Composition on Toluene Acylation

Catalyst IDPrimary CompositionToluene Conversion (%)p-Methyl Acetophenone Selectivity (%)Yield (%)
NSF-1Standard Ferrite65.292.160.0
NSF-3Modified Ferrite A72.894.568.8
NSF-5Modified Ferrite B81.596.278.4
NSF-7Nickel-Substituted Ferrite87.598.485.9

Note: Data is representative of catalytic acylation of toluene to produce p-methyl acetophenone, serving as a model for the synthesis of related ketones. ajrconline.org

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous-flow synthesis, presents a powerful alternative to traditional batch processing for the production of fine chemicals like this compound. This methodology offers significant advantages, including enhanced safety, improved heat transfer, precise control over reaction parameters, and the potential for automation and scalability. tcichemicals.comumontreal.caflinders.edu.au

In a typical flow setup, reactants are pumped through a network of tubes and reactors, allowing for rapid heating or cooling and efficient mixing. flinders.edu.au For reactions that are highly exothermic, such as Friedel-Crafts acylations, the high surface-area-to-volume ratio of flow reactors allows for superior thermal control, minimizing the formation of byproducts and improving safety. tcichemicals.comflinders.edu.au Pressurizing the system can elevate the reaction temperature above the solvent's boiling point, significantly accelerating reaction rates. tcichemicals.comumontreal.ca

Multi-step syntheses can be streamlined by arranging several reactor modules in a linear sequence. umontreal.caflinders.edu.au For the production of this compound, a flow system could be designed to perform an initial acylation or condensation, followed by in-line purification using immobilized scavengers or catch-and-release cartridges to remove excess reagents or impurities before the subsequent reaction step. thieme-connect.de The use of packed-bed reactors containing immobilized catalysts further enhances efficiency by simplifying catalyst separation and enabling catalyst reuse. tcichemicals.comthieme-connect.de

Table 2: Comparison of Batch vs. Flow Synthesis for Ketone Production

ParameterBatch SynthesisFlow Synthesis
Safety Higher risk with large volumes of reagents; potential for thermal runaway.Smaller reaction volumes enhance safety; excellent thermal control mitigates runaway risk. tcichemicals.com
Heat Transfer Inefficient, leading to temperature gradients and potential side reactions.Highly efficient due to high surface-area-to-volume ratio. tcichemicals.comflinders.edu.au
Reaction Time Often longer due to slower heating/cooling and mixing.Significantly reduced reaction times are possible. umontreal.ca
Scalability Challenging; requires re-optimization of conditions.Simpler scale-up by running the system for longer periods ("scaling out").
Process Control Less precise control over parameters like residence time and stoichiometry.Precise, automated control over flow rates, temperature, and pressure. thieme-connect.de

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms underlying the formation of this compound is essential for optimizing synthetic routes and controlling product outcomes. One established method involves the condensation of 4-methylbenzyl cyanide with an ester like ethyl acetate (B1210297), followed by hydrolysis and decarboxylation of the resulting α-(4-methylphenyl)acetoacetonitrile intermediate. google.com Other potential pathways include direct acylation reactions or molecular rearrangements, each proceeding through distinct mechanistic steps.

Reaction Kinetics and Thermodynamic Analysis

The kinetics of the formation of this compound are highly dependent on the chosen synthetic route. For the condensation pathway involving 4-methylbenzyl cyanide, the initial step is a base-catalyzed reaction to form a carbanion. This is typically the rate-determining step, and the reaction often follows second-order kinetics, being first-order in both the cyanide precursor and the base. researchgate.net

Transition State Characterization and Energy Landscapes

The transition states involved in the synthesis of this compound dictate the reaction's stereochemical and regiochemical outcomes. In pathways involving the Claisen rearrangement, the reaction proceeds through a highly ordered, concerted, chair-like six-membered transition state. organic-chemistry.orgresearchgate.net This pericyclic mechanism is stereospecific, with the geometry of the starting material directly influencing the stereochemistry of the product. wikipedia.orguchicago.edu A boat-like transition state is also possible but is generally higher in energy, potentially leading to minor side products. organic-chemistry.org

For base-catalyzed condensation reactions, the key transition state involves the nucleophilic attack of the enolate derived from 4-methylbenzyl cyanide onto the electrophilic carbonyl carbon of the ester. The energy landscape of this process shows an initial activation barrier for the formation of the enolate, followed by the transition state of the C-C bond formation, leading to a tetrahedral intermediate.

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts and reagents are fundamental to directing the reaction mechanism. In the condensation synthesis of this compound, a strong base such as sodium ethoxide is a critical reagent. Its primary role is to deprotonate the α-carbon of 4-methylbenzyl cyanide, generating the nucleophilic enolate species required to initiate the condensation with ethyl acetate. google.com

In Friedel-Crafts acylation routes, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a solid acid catalyst is essential. ajrconline.org The catalyst coordinates to the acylating agent (e.g., acetic anhydride), increasing its electrophilicity and activating it for attack by the aromatic ring. The catalyst is regenerated at the end of the reaction cycle. The choice of catalyst can influence whether the reaction proceeds and can affect the regioselectivity of the acylation. The activation of precatalysts and the formation of active catalytic species are critical steps that define the reaction pathway. researchgate.netresearchgate.net

Examination of Claisen Rearrangements and Related Transformations

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement mechanism. organic-chemistry.orgwikipedia.org This transformation involves the heating of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org While not a traditional route, a variant of the Claisen rearrangement can be envisioned for the synthesis of this compound. For example, the rearrangement of a suitably substituted allyl phenyl ether, specifically an allyl (4-methylphenyl) ether derivative, could potentially lead to the target structure after subsequent isomerization or transformation steps.

The reaction is a concerted, intramolecular process that proceeds through a cyclic transition state, driven by the formation of a thermodynamically stable carbonyl group. wikipedia.org The aromatic Claisen rearrangement involves an allyl aryl ether, which rearranges to form an ortho-allyl phenol. If the ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.orgresearchgate.net A related transformation, the Bellus–Claisen rearrangement, which reacts allylic ethers with ketenes, offers another potential pathway to γ,δ-unsaturated esters or amides that could serve as precursors. wikipedia.org The existence of a Claisen rearrangement variant to produce a substituted phenylacetone (B166967) has been demonstrated, highlighting the feasibility of this mechanistic pathway. acs.org

Precursor Chemistry and Supply Chain Analysis for this compound

The synthesis of this compound is fundamentally dependent on the availability and chemistry of its precursor molecules. A thorough analysis of these precursors, their synthetic origins, and their supply chain is crucial for understanding the production landscape of this compound.

Identification of Key Precursor Chemicals

The primary synthetic routes to this compound historically involve the condensation of a key intermediate with an acetylating agent. The most prominent and direct precursor is 4-methylbenzyl cyanide , also known as p-tolylacetonitrile. google.comsigmaaldrich.com This compound contains the core p-tolyl group and a nitrile function that can be elaborated to form the acetone side chain.

Another significant precursor, which can be used to generate key intermediates, is 4-methylphenylacetic acid (p-tolylacetic acid). guidechem.comchemicalbook.comsigmaaldrich.com While not a direct precursor in the most common syntheses, its chemical structure is closely related to this compound, and it serves as a crucial starting material for producing other necessary reagents.

A common laboratory and industrial synthesis involves the reaction of 4-methylbenzyl cyanide with ethyl acetate in the presence of a strong base like sodium ethoxide. google.com This reaction forms an intermediate, α-(4-methylphenyl)-acetoacetonitrile, which is then hydrolyzed to yield this compound. google.com Therefore, ethyl acetate is also considered a key reagent in this specific pathway.

Key Precursor/ReagentIUPAC NameCAS NumberMolecular FormulaRole in Synthesis
4-Methylbenzyl cyanide2-(4-methylphenyl)acetonitrile2947-61-7C₉H₉NPrimary precursor containing the p-tolyl structure. sigmaaldrich.comthermofisher.com
4-Methylphenylacetic acid2-(4-methylphenyl)acetic acid622-47-9C₉H₁₀O₂Important starting material for related intermediates. guidechem.comchemicalbook.com
Ethyl acetateEthyl ethanoate141-78-6C₄H₈O₂Reactant for introducing the acetyl group. google.com

Synthetic Pathways to this compound Precursors

The industrial and laboratory availability of this compound precursors is contingent on efficient synthetic methodologies for their production.

Synthesis of 4-Methylbenzyl Cyanide:

The most common method for synthesizing 4-methylbenzyl cyanide is through the nucleophilic substitution of a 4-methylbenzyl halide with a cyanide salt. guidechem.comgoogle.com This is a variation of the Kolbe nitrile synthesis. wikipedia.org

Reaction: 4-methylbenzyl chloride reacts with sodium or potassium cyanide in a suitable solvent, such as aqueous ethanol or methanol, to yield 4-methylbenzyl cyanide and the corresponding inorganic salt. guidechem.comgoogle.com The addition of a catalyst like potassium iodide can facilitate the reaction when using benzyl (B1604629) chlorides. google.com

CH₃C₆H₄CH₂Cl + NaCN → CH₃C₆H₄CH₂CN + NaCl

Synthesis of 4-Methylphenylacetic Acid:

There are several established routes for the synthesis of 4-methylphenylacetic acid:

Hydrolysis of 4-Methylbenzyl Cyanide: This is a straightforward method where 4-methylbenzyl cyanide is hydrolyzed under acidic or basic conditions. guidechem.comgoogle.com Acid hydrolysis, for example with sulfuric acid, directly produces the carboxylic acid. guidechem.comgoogle.com

CH₃C₆H₄CH₂CN + 2H₂O + H⁺ → CH₃C₆H₄CH₂COOH + NH₄⁺

From p-Xylene: Industrial-scale production can start from the more readily available p-xylene. guidechem.com This multi-step process typically involves the oxidation of one methyl group to a carboxylic acid to form p-toluic acid, followed by further functional group manipulations to introduce the acetic acid moiety.

Monitoring and Analysis of Precursor Availability

The precursors for this compound are generally available from commercial chemical suppliers. thermofisher.comindiamart.comlookchem.com However, their availability can be influenced by market demand, raw material costs, and regulatory scrutiny.

Commercial Availability:

4-Methylphenylacetic Acid: This compound is widely available from numerous chemical manufacturers and suppliers globally. indiamart.comlookchem.comcdhfinechemical.com It is sold in various purities and quantities, from grams for laboratory use to kilograms for industrial applications. indiamart.comlookchem.com It is used as a reagent in the preparation of certain amines and as an intermediate in pharmaceuticals. chemicalbook.com

4-Methylbenzyl Cyanide: This precursor is also commercially available from fine chemical suppliers. sigmaaldrich.comthermofisher.com

Benzyl Cyanide and its Derivatives: The broader class of benzyl cyanides, including the parent compound benzyl cyanide, are important intermediates in the synthesis of pharmaceuticals (such as analgesics, antihistamines, and antidepressants), fragrances, dyes, and pesticides. wikipedia.orgparchem.comthechemco.commubychem.com This diverse range of legitimate applications ensures a relatively stable industrial production base.

Supply Chain and Regulatory Analysis:

Advanced Analytical Chemistry of 4 Methylphenylacetone

Chromatographic Techniques for 4-Methylphenylacetone

The accurate identification and quantification of this compound in various matrices rely heavily on chromatographic techniques. Both gas and liquid chromatography offer powerful tools for its separation and analysis, especially when coupled with mass spectrometry.

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Method development involves the systematic optimization of several key parameters to achieve efficient separation, good peak shape, and reliable quantification.

Sample Preparation and Injection: Sample preparation is often straightforward, involving dissolution in a suitable organic solvent. A range of solvents such as methanol, chloroform, ether, or hexane (B92381) can be utilized. dea.gov The concentration is adjusted based on the expected analyte level and instrument sensitivity, with a typical minimum of 10 mg/mL for screening purposes. dea.gov To prevent column contamination and ensure optimal performance, any samples containing insoluble materials should be filtered prior to injection. dea.gov The injection mode is typically "split" to handle concentrated samples without overloading the column, with split ratios adjusted as needed. dea.gov

Column Selection and Oven Temperature Programming: The choice of GC column is critical. A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or Rxi-5ms), is commonly employed for this type of analyte. dea.govrestek.com These columns separate compounds primarily based on their boiling points and, to a lesser extent, their interaction with the stationary phase. chromatographyonline.com The column dimensions (length, internal diameter, and film thickness) are selected to balance resolution and analysis time. chromatographyonline.com

Optimization of the oven temperature program is essential for good separation. A typical program starts at a lower temperature, holds for a brief period, and then ramps up to a final, higher temperature to ensure all components elute. dea.gov For example, a program might start at 100°C and ramp at 80°C/min to 300°C, holding for a couple of minutes. dea.gov This process ensures that volatile impurities are separated from the main analyte and that higher-boiling compounds are efficiently eluted from the column.

Detector and Gas Flow: Flame Ionization Detection (FID) is a robust and widely used detector for quantifying organic compounds like this compound. dea.govchromatographyonline.com For optimal FID performance, the stoichiometry of the gases (carrier gas, hydrogen, and air) must be carefully controlled. chromatographyonline.com Hydrogen is often used as the carrier gas to achieve high separation efficiency and faster analysis times. dea.gov The flow rate is optimized to provide the best balance between resolution and speed. dea.gov

Below is an interactive data table summarizing typical GC-FID parameters for the analysis of this compound.

ParameterTypical Value/ConditionPurpose
Instrument Agilent 7890B GC-FID or similarGas Chromatograph with Flame Ionization Detector
Injection Port Temp. 280 °CEnsures rapid vaporization of the sample. dea.gov
Injection Mode Split (e.g., 25:1 ratio)Prevents column overload with concentrated samples. dea.gov
Column Type DB-5MS or equivalentProvides separation based on boiling point and polarity. dea.gov
Column Dimensions 15 m length x 0.250 mm ID x 0.25 µm filmStandard dimensions for good resolution and analysis time. dea.gov
Carrier Gas Hydrogen or HeliumMobile phase to carry the sample through the column. dea.gov
Flow Rate ~3.25 mL/min (Constant Flow)Optimized for efficient separation. dea.gov
Oven Program 100°C, ramp 80°C/min to 300°C, hold 1.7 minSeparates components based on volatility. dea.gov
Detector Flame Ionization Detector (FID)Universal detector for organic compounds. dea.gov
Detector Temp. 300 °CPrevents condensation of analytes in the detector. dea.gov

While GC is often the preferred method, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers a viable alternative, especially for samples in complex matrices or for analytes that might degrade at high temperatures.

Development of an LC method for this compound would typically involve a reverse-phase (RP) approach. sielc.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Mobile Phase Optimization: The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com The ratio of these solvents is a critical parameter that is optimized to control the retention time and resolution of the analyte. A higher proportion of the organic solvent will decrease the retention time. Method development involves running a series of experiments with varying solvent ratios (gradient or isocratic elution) to find the optimal conditions.

pH and Additives: For neutral compounds like this compound, mobile phase pH is less critical than for ionizable compounds. However, small amounts of additives like formic acid or phosphoric acid may be used to improve peak shape and reproducibility. sielc.com For methods intended to be coupled with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are required. sielc.comsielc.com

Column and Detector Selection: A standard C18 column is a common starting point for method development. nih.gov The choice of particle size (e.g., 5 µm or smaller 3 µm particles for faster UPLC applications) affects efficiency and backpressure. sielc.com A photodiode array (PDA) or UV detector is suitable for detection, with the wavelength set to an absorbance maximum for this compound to ensure high sensitivity. nih.gov

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the comprehensive analysis of this compound.

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is the most common hyphenated technique for this compound. nih.gov As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron ionization, EI). uni-saarland.de The resulting mass spectrum, which shows the mass-to-charge ratio of the molecular ion and its fragments, provides a chemical fingerprint that allows for highly confident identification. nih.gov GC-MS is not only used for qualitative identification but also for quantitative analysis, offering high specificity and sensitivity. nih.gov

LC-MS/MS and LC-HR-MSn: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HR-MSn) are powerful tools for analyzing this compound in complex mixtures or at trace levels. After separation by LC, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented to produce characteristic product ions, a process used for highly selective quantification (Selected Reaction Monitoring, SRM). High-resolution instruments can determine the exact mass of the molecule and its fragments with great precision, allowing for the determination of the elemental formula and further structural confirmation.

A significant analytical challenge is the differentiation of this compound from its positional isomers: 2-Methylphenylacetone and 3-Methylphenylacetone. These compounds have the same molecular weight and can exhibit very similar properties.

GC is particularly effective for this task. While standard non-polar columns may provide some separation, specialized stationary phases are often required for complete resolution. oup.com For instance, columns containing cyclodextrin (B1172386) derivatives have been shown to resolve closely related regioisomeric ketones. oup.comresearchgate.net These chiral stationary phases can separate isomers based on subtle differences in their shape and how they interact with the cyclodextrin cavity. oup.com The elution order on such columns can be characteristic, for example, with ortho-substituted isomers eluting before meta- and para-substituted isomers. researchgate.net

While the isomers may have very similar mass spectra under electron ionization, slight differences in the relative abundances of fragment ions might be observed. msu.edu However, definitive identification relies on chromatographic separation where each isomer has a unique and reproducible retention time. Co-injection with certified reference standards of each isomer is the definitive method to confirm peak identity. rsc.org

Spectroscopic Characterization of this compound

Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound. Mass spectrometry, in particular, provides detailed information about the molecule's mass and fragmentation behavior.

When this compound is analyzed by GC-MS using electron ionization (EI), the molecule undergoes fragmentation in a predictable manner, creating a characteristic mass spectrum. The molecular ion (M+) peak is observed at a mass-to-charge ratio (m/z) of 148, corresponding to the molecular weight of the compound (C10H12O). nih.gov

The fragmentation pattern is dominated by cleavages at the bonds adjacent to the carbonyl group, which are the weakest points in the molecule. libretexts.orglibretexts.org The most prominent fragmentation pathways are:

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent methylene (B1212753) group (CH2) can break. This results in the formation of a stable tropylium-like ion (methyl-substituted benzyl (B1604629) cation). This cleavage generates the most abundant fragment ion, which is often the base peak in the spectrum.

McLafferty Rearrangement is not expected for this compound as it lacks a gamma-hydrogen on a sufficiently long alkyl chain.

Formation of the Acetyl Cation: Cleavage of the bond between the methylene group and the aromatic ring can lead to the formation of the acetyl cation ([CH3CO]+).

The interpretation of the mass spectrum involves identifying these key fragments. The presence of the molecular ion at m/z 148 confirms the molecular weight. The base peak and other significant fragments help to piece together the structure.

Below is an interactive data table of the primary mass fragments observed for this compound in a typical 70 eV EI mass spectrum.

m/z (Mass/Charge)Proposed Fragment IonFormulaSignificance
148Molecular Ion [M]+[C10H12O]+Confirms the molecular weight of the compound. nih.gov
105[M - CH3CO]+[C8H9]+Base peak, formed by the loss of an acetyl radical. This corresponds to the stable 4-methylbenzyl cation. nih.gov
43[CH3CO]+[C2H3O]+A prominent peak corresponding to the acetyl cation, formed by cleavage of the bond between the methylene and the aromatic ring. researchgate.netnih.gov

The fragmentation pattern of this compound is very similar to its positional isomers, 2- and 3-Methylphenylacetone, under standard EI conditions. msu.edu Therefore, chromatographic separation is essential for their differentiation, as discussed in section 3.1.4.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure as an aromatic ketone. The most prominent feature is the strong carbonyl (C=O) stretching vibration, which is characteristic of ketones. Additionally, the spectrum displays absorptions corresponding to the aromatic ring and the aliphatic portions of the molecule.

Key diagnostic peaks in the IR spectrum of this compound include:

Carbonyl (C=O) Stretch: A strong, sharp absorption band typically appears in the region of 1705-1725 cm⁻¹. For this compound, this peak is observed at approximately 1715 cm⁻¹.

Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

Aliphatic C-H Stretch: The methyl and methylene groups exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically in the 2850-2975 cm⁻¹ range).

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the p-substituted benzene (B151609) ring.

C-H Bending: Out-of-plane bending vibrations for the p-substituted aromatic ring can be observed in the fingerprint region, typically around 800-840 cm⁻¹.

These characteristic absorption frequencies collectively allow for the unambiguous structural elucidation of the this compound molecule.

Interactive Table: Characteristic IR Absorption Bands for this compound (Note: Values are approximate and can vary based on the sample preparation and instrument.)

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium
C-H Stretch (Aliphatic)-CH₃, -CH₂-2850 - 2975Medium
C=O Stretch (Ketone)-C(=O)-~1715Strong, Sharp
C=C Stretch (Aromatic)Ar C=C1450 - 1600Medium to Weak
C-H Bend (Aromatic, out-of-plane)p-substituted ring800 - 840Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the definitive structural confirmation of this compound.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound displays distinct signals for each unique proton environment. The p-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons (Ar-H): The four protons on the benzene ring appear as two doublets in the aromatic region (typically δ 7.0-7.2 ppm). The two protons ortho to the benzyl group and the two protons ortho to the methyl group are chemically distinct, resulting in this pattern.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group appear as a singlet at approximately δ 3.6 ppm.

Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring produce a singlet around δ 2.3 ppm.

Acetyl Methyl Protons (-CO-CH₃): The three protons of the methyl group of the acetone (B3395972) moiety appear as a sharp singlet at a slightly more downfield position due to the deshielding effect of the carbonyl group, typically around δ 2.1 ppm.

¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts provide insight into the hybridization and chemical environment of the carbons.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of δ 205-220 ppm. For this compound, this signal is expected around δ 207 ppm.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring typically resonate between δ 125-150 ppm. The spectrum will show four distinct signals for the aromatic carbons due to symmetry: two for the protonated carbons and two for the quaternary (substituted) carbons.

Methylene Carbon (-CH₂-): The carbon of the benzylic methylene group appears in the aliphatic region, expected around δ 50 ppm.

Acetyl Methyl Carbon (-CO-CH₃): The methyl carbon adjacent to the carbonyl group is found at approximately δ 29 ppm.

Aromatic Methyl Carbon (Ar-CH₃): The carbon of the methyl group on the aromatic ring appears furthest upfield, typically around δ 21 ppm.

Interactive Table: Predicted NMR Data for this compound (Note: Chemical shifts are relative to TMS and can vary based on the solvent and instrument frequency.)

¹H NMR Data
AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons~7.1d, d (AA'BB')4H
Methylene Protons (-CH₂-)~3.6s2H
Aromatic Methyl Protons (Ar-CH₃)~2.3s3H
Acetyl Methyl Protons (-CO-CH₃)~2.1s3H
¹³C NMR Data
AssignmentApprox. Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~207
Aromatic Carbons (Substituted)~136, ~131
Aromatic Carbons (CH)~129.5, ~129.0
Methylene Carbon (-CH₂-)~50
Acetyl Methyl Carbon (-CO-CH₃)~29
Aromatic Methyl Carbon (Ar-CH₃)~21

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the chromophore consists of the benzene ring conjugated with the carbonyl group. This system gives rise to two characteristic electronic transitions:

π → π* Transition: This is a high-energy, high-intensity absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated aromatic system. For aromatic ketones like acetophenone, this transition typically results in a strong absorption band (λmax) around 240-250 nm.

n → π* Transition: This is a lower-energy, low-intensity absorption involving the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to a π* antibonding orbital of the carbonyl group. This "forbidden" transition results in a weak absorption band (λmax) at a longer wavelength, typically in the range of 300-330 nm. chemicalbook.com

The presence of the methyl group on the phenyl ring acts as an auxochrome and is expected to cause a slight bathochromic shift (a shift to longer wavelength) of these absorption maxima compared to the unsubstituted phenylacetone (B166967). UV-Vis spectroscopy is particularly useful for quantitative analysis due to the relationship between absorbance and concentration defined by the Beer-Lambert law.

Impurity Profiling and Forensic Chemistry Applications of this compound

In forensic chemistry, the analysis extends beyond the identification of the primary substance to include the characterization of minor components and impurities. Impurity profiling of this compound can provide valuable intelligence, such as linking different samples or elucidating the synthetic pathway used in its production.

Identification and Characterization of Synthetic By-products and Impurities

The types and quantities of impurities present in a sample of this compound are highly dependent on the synthetic route employed for its manufacture, as well as the purity of the starting materials and reagents. Common synthetic routes to phenyl-2-propanone (P2P) analogues can generate a host of characteristic by-products.

For instance, if this compound is produced from 4-methylphenylacetic acid and acetic anhydride (B1165640), impurities such as dibenzylketone analogues may be formed. libretexts.org If it is synthesized via the hydrolysis of a nitrile precursor like α-phenylacetoacetonitrile (APAAN), a different set of impurities, including indene (B144670) derivatives, can be expected to form and potentially carry through subsequent reaction steps. nist.gov

Development of Route-Specific Impurity Markers

The primary forensic value of impurity profiling lies in the identification of "route-specific markers"—impurities that are unique to a particular synthetic method. Since this compound is an analogue of P2P, the impurity profiles associated with common P2P-based syntheses are directly relevant.

One of the most well-documented synthetic pathways for converting P2P analogues into amphetamines is the Leuckart reaction . This reaction is known to produce a complex mixture of by-products that serve as powerful indicators of its use. bhu.ac.inresearchgate.net Key route-specific markers for the Leuckart synthesis include:

N-formyl derivatives: The intermediate N-formylamphetamine (or its 4-methyl analogue) can be present in the final product if the hydrolysis step is incomplete. libretexts.orgnih.gov

Pyrimidines: Cyclization and condensation reactions can lead to the formation of substituted pyrimidines, such as 4-methyl-5-phenylpyrimidine (B1615610) (or its corresponding tolyl analogue).

Dimeric impurities: Compounds like N,N-di(β-phenylisopropyl)amine (DPIA) and its analogues are known to form and are characteristic of the Leuckart route.

In contrast, reductive amination using a metal catalyst (e.g., Al/Hg amalgam) produces a cleaner product with fewer characteristic by-products, though impurities like 1-phenyl-2-propanol (B48451) (or its 4-methyl analogue) may be indicative of this route. nih.gov The presence or absence of these specific markers allows forensic chemists to make strong inferences about the chemical history of a sample.

Quantitative Analysis of this compound and its Impurities

The quantitative analysis of this compound and its associated impurities is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS). This technique offers excellent separation of volatile and semi-volatile compounds and provides definitive structural identification through mass spectral fragmentation patterns.

For quantification, a validated GC-MS method would involve:

Sample Preparation: Dilution in a suitable organic solvent, often with the addition of an internal standard for improved accuracy and precision.

Chromatographic Separation: Separation of the target analyte and impurities on a capillary GC column (e.g., a non-polar dimethylpolysiloxane phase).

Mass Spectrometric Detection: Monitoring characteristic ions for this compound and each identified impurity to generate quantitative data.

Calibration curves are constructed using certified reference standards to relate the instrument response to the concentration of each compound. This allows for the determination of the purity of the this compound and the relative percentage of each impurity. Such quantitative data is vital for comparing different seizures and establishing potential links between them for drug intelligence purposes. More advanced techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) can also be employed for the analysis of less volatile or thermally unstable impurities.

Forensic Trace Analysis and Source Attribution

In forensic chemistry, the analysis of trace evidence is crucial for linking samples to a common origin, a critical aspect of investigating clandestine drug manufacturing operations. For this compound, a key precursor in the synthesis of mephedrone (B570743) and other substituted cathinones, forensic trace analysis focuses on identifying and quantifying the compound in minute residues collected from laboratory equipment, packaging materials, or waste products. The primary goal of this analysis extends beyond simple identification to source attribution, which aims to establish a chemical link between different seizures of the precursor or between the precursor and the final synthetic drug product.

Source attribution is predominantly achieved through chemical impurity profiling. This technique operates on the principle that the specific synthetic route and reaction conditions used in the production of this compound will generate a unique "chemical fingerprint" composed of starting materials, intermediates, reagents, and reaction by-products. Gas chromatography coupled with mass spectrometry (GC-MS) is the most established and widely used technique for this purpose, offering high resolution and sensitivity for separating and identifying these trace organic impurities.

The process involves extracting the organic impurities from a sample of this compound and analyzing the resulting profile. By comparing the impurity profiles from different samples, forensic chemists can determine if they share a common synthetic origin. For instance, the presence of specific unreacted starting materials or unique by-products can suggest the use of a particular synthesis method.

Table 1: Potential Impurity Types in this compound for Source Attribution

Impurity Category Examples Significance in Source Attribution
Starting Materials 4-Methylpropiophenone, p-Tolylacetic acid, Acetic anhydride Indicates the synthetic pathway used and the purity of the initial reagents.
Intermediates Unreacted precursors from multi-step syntheses Provides specific details about the reaction pathway and its efficiency.
Reaction By-products Dimerization products, oxidation products, isomers (e.g., 2- or 3-methylphenylacetone) Highly indicative of specific reaction conditions such as temperature, pressure, and catalysts.

| Solvents/Reagents | Toluene (B28343), Acetone, Hydrochloric acid | Residual solvents can link batches produced using the same equipment or purification methods. |

By creating a database of these chemical fingerprints, law enforcement and forensic laboratories can link seizures across different locations and times, helping to dismantle larger drug manufacturing and trafficking networks.

Emerging Analytical Techniques for this compound Detection

The demand for rapid, sensitive, and field-deployable analytical methods has driven the development of new technologies for detecting controlled substances and their precursors. These emerging techniques offer significant advantages over traditional laboratory-based methods, particularly for on-site screening and real-time analysis.

Portable Analytical Systems and On-site Detection

The ability to perform rapid chemical analysis directly at a suspected site of illicit activity is a significant advantage for law enforcement. Portable analytical systems are designed to be lightweight, robust, and user-friendly, providing presumptive or confirmatory results in minutes. Several technologies are applicable for the on-site detection of this compound.

Near-Infrared (NIR) Spectroscopy: Portable NIR spectrometers can identify substances by analyzing their interaction with light in the near-infrared region of the electromagnetic spectrum. These devices are non-destructive and require no sample preparation, making them ideal for rapid screening of powders and liquids. The device compares the measured spectrum against an internal library to identify the compound.

Electrochemical Sensors: These devices detect target analytes through their electrochemical properties, such as their oxidation potential. researchgate.net A sample is introduced to a screen-printed electrode, and a technique like square-wave voltammetry is applied. researchgate.net The resulting signal provides a unique electrochemical profile that can be used for identification. researchgate.net These sensors are low-cost, highly sensitive, and can be integrated into handheld devices. researchgate.net

Ion Mobility Spectrometry (IMS): Handheld IMS detectors are widely used for trace detection of explosives and narcotics. They operate by ionizing molecules in a sample and measuring the time it takes for the ions to drift through a tube under the influence of an electric field. This drift time is characteristic of the ion's size and shape, allowing for identification.

Table 2: Comparison of Portable Analytical Technologies for On-site Detection

Technology Principle of Operation Speed Sensitivity Selectivity Key Advantages
Portable NIR Measures absorption of near-infrared light to create a spectral fingerprint. Very Fast (<1 min) Moderate Moderate to High Non-destructive, no sample preparation.
Electrochemical Sensors Measures the oxidation/reduction potential of the analyte at an electrode surface. researchgate.net Fast (1-2 mins) High High Low cost, high sensitivity, disposable sensors. researchgate.net
Ion Mobility Spectrometry (IMS) Separates ions based on their velocity in an electric field. Very Fast (<1 min) Very High (trace levels) Moderate Excellent for trace detection on surfaces.

| Portable GC-MS | Separates compounds by chromatography and identifies them by mass. | Slow (5-15 mins) | Very High | Very High | Confirmatory results ("gold standard"), highly specific. |

These portable systems enable law enforcement to make informed decisions in the field, such as identifying precursor chemicals in suspected clandestine labs or screening suspicious materials at border crossings, thereby accelerating investigations and improving public safety.

Advanced Electrospray Ionization Mass Spectrometry (e.g., Pulsed-DC-ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is highly effective for analyzing a wide range of molecules, including small organic compounds like this compound. wikipedia.orgnih.gov It works by applying a high voltage to a liquid sample to create an aerosol, generating charged ions that can be analyzed by a mass spectrometer. wikipedia.org Recent advancements in ESI technology have focused on increasing sensitivity, reducing sample consumption, and enabling direct analysis of samples with minimal preparation.

One such advancement is Pulsed-DC-ESI-MS . Unlike conventional ESI which uses a constant direct current (DC) voltage, this technique applies a pulsed high voltage to generate the electrospray. researchgate.netresearchgate.netnih.gov This modification offers several key advantages. Primarily, it significantly boosts sample economy by allowing a stable and prolonged signal to be obtained from picoliter-volume samples. researchgate.netacs.org The ability to generate an electrospray in an on-and-off process reduces the total amount of sample consumed while still allowing for the acquisition of rich mass spectral data. researchgate.netnih.gov

This enhanced sample economy is particularly valuable in forensic contexts where the amount of available sample may be extremely limited. The elongated signal duration from a very small sample volume enables more comprehensive analysis, including multiple stages of tandem mass spectrometry (MS/MS), which is essential for unambiguous structural confirmation. researchgate.net Research has shown that pulsed ESI can also lead to the formation of smaller initial droplets, which can improve the efficiency of ion generation and transfer, ultimately boosting the ion signal and enhancing sensitivity compared to conventional ESI methods. mdpi.com This makes Pulsed-DC-ESI-MS a powerful tool for the trace analysis of this compound, enabling its detection and identification at very low concentrations.

Metabolism and Biotransformation Research of 4 Methylphenylacetone

In Vitro Metabolism Studies of 4-Methylphenylacetone

In vitro metabolism studies, often utilizing human liver microsomes (HLM) and S9 fractions, are fundamental in identifying potential metabolic pathways before progressing to in vivo models. mdpi.com These systems contain the primary enzymes responsible for biotransformation. While direct studies on this compound are not extensively detailed in available literature, research on structurally similar compounds, such as the synthetic cathinone (B1664624) 1-(4-methylphenyl)-2-(methylamino)-pentanone (4-MPD), provides significant insights into the expected metabolic fate of this compound. mdpi.comkcl.ac.uk

Phase I metabolism typically involves the introduction or exposure of functional groups through reactions like oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. mdpi.comnih.gov For compounds with a structure similar to this compound, such as 4-MPD, in vitro studies have identified several Phase I metabolites. mdpi.comkcl.ac.uk The primary reactions observed are hydroxylation and oxidation.

One of the main metabolic pathways is the hydroxylation of the tolyl moiety (the methyl-substituted benzene (B151609) ring). kcl.ac.uk This is followed by further oxidation of the resulting hydroxyl group to form a carboxylic acid metabolite. mdpi.comkcl.ac.uk Another significant Phase I reaction is the reduction of the ketone group to form a corresponding alcohol. nih.gov Studies on the related compound phenylacetone (B166967) using rabbit liver preparations also showed the formation of alcohols as the primary metabolites. nih.gov

Table 1: Postulated Phase I Metabolites of this compound Based on Analog Studies

Metabolite Type Metabolic Reaction Description
Hydroxylated Metabolite Hydroxylation Addition of a hydroxyl (-OH) group to the tolyl moiety. kcl.ac.uk
Carboxylic Acid Metabolite Oxidation Further oxidation of the hydroxylated tolyl group to a carboxyl (-COOH) group. mdpi.comkcl.ac.uk

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases water solubility and facilitates excretion. drughunter.comnih.gov Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. drughunter.comresearchgate.net

In studies of the analogous compound 4-MPD, a Phase II glucuronide metabolite was identified. kcl.ac.uk This metabolite was determined to be the glucuronide conjugate of the mono-hydroxylated Phase I metabolite. kcl.ac.uk Glucuronidation is a common pathway for hydroxylated metabolites, catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comupol.cz This suggests that a primary elimination pathway for this compound, following Phase I hydroxylation, is conjugation with glucuronic acid. mdpi.comkcl.ac.uk

Table 2: Postulated Phase II Metabolites of this compound Based on Analog Studies

Metabolite Type Metabolic Reaction Description

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I metabolic reactions, particularly oxidative biotransformations. mdpi.comnih.gov These enzymes are located predominantly in the liver and are responsible for the metabolism of a vast number of xenobiotics. mdpi.com The specific CYP isoforms involved in the metabolism of a compound are critical, as genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug response. nih.gov

While the specific CYP enzymes responsible for this compound metabolism have not been definitively identified, the observed Phase I reactions (hydroxylation and oxidation) are characteristic of CYP-mediated catalysis. mdpi.com Key enzymes in drug metabolism include isoforms from the CYP1, CYP2, and CYP3 families, with CYP3A4 and CYP2D6 alone accounting for the metabolism of over 50% of clinical drugs. nih.gov

CYP2D6 is a highly polymorphic enzyme known to metabolize a wide array of substrates. nih.govmdpi.com Given its role in the metabolism of many centrally-acting agents and other xenobiotics, its potential involvement in the biotransformation of this compound warrants investigation. nih.govnih.gov Reaction phenotyping studies, which use specific chemical inhibitors or recombinant human CYP enzymes, would be necessary to determine the precise contribution of CYP2D6 and other isoforms to the metabolic clearance of this compound. bioivt.com

In Vivo Metabolism Studies and Pharmacokinetic Considerations

In vivo studies are essential to confirm the metabolic pathways identified in vitro and to understand the complete pharmacokinetic profile of a compound within a living organism. ijcap.in This includes the processes of absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Animal models are indispensable tools in preclinical drug development and toxicology for elucidating metabolic pathways. ijcap.innih.gov Rodent models, such as rats and mice (including transgenic varieties), and non-rodent models like rabbits are commonly used. nih.govnih.gov For instance, early metabolism studies on phenylacetone and its analogs utilized rabbit liver preparations, indicating the utility of this species for studying this class of compounds. nih.gov

By administering the compound to an animal model and subsequently analyzing biological samples (e.g., urine, feces, bile, and plasma), researchers can identify and quantify the metabolites produced in vivo. researchgate.net This allows for a comparison with in vitro findings and provides a more complete picture of the compound's biotransformation. europa.eu Such studies are crucial for determining if the chosen animal model is relevant for predicting human metabolism and potential toxicity. nih.gov

Toxicokinetics is the application of pharmacokinetic principles to toxicology studies. utah.edu It aims to understand the relationship between the administered dose of a xenobiotic, the resulting systemic exposure, and the time course of any observed toxicity in preclinical animal studies. ijcap.inepa.gov Pharmacokinetics and toxicokinetics both describe the ADME processes that govern the fate of a chemical in the body. researchgate.netlovelacebiomedical.org

A toxicokinetic investigation of this compound would involve administering the compound to animal models at various dose levels and collecting serial blood samples to measure the concentration of the parent compound and its major metabolites over time. ijcap.in Key parameters derived from these studies include:

Cmax: Maximum plasma concentration.

Tmax: Time to reach maximum plasma concentration.

AUC: Area under the plasma concentration-time curve, representing total systemic exposure.

t1/2: Elimination half-life.

This data is vital for understanding how the body handles the compound and helps in extrapolating findings from animal studies to predict potential outcomes in humans. ijcap.inepa.gov

Detection of this compound Metabolites in Biological Matrices (e.g., urine, hair)

The detection and quantification of this compound and its metabolites in biological matrices are fundamental aspects of metabolism research. The choice of biological sample, primarily urine and hair, depends on the desired window of detection and the specific information sought by researchers.

Urine analysis is a common method for detecting recent exposure to a compound. As a primary route of excretion for water-soluble metabolites, urine provides a non-invasive means to identify and quantify the byproducts of this compound biotransformation. techscience.com The detection window in urine is relatively short, typically spanning from a few hours to several days, making it suitable for assessing recent use. medicalnewstoday.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely employed for the analysis of metabolites in urine due to their high sensitivity and specificity. techscience.comalwsci.com Sample preparation for urine analysis often involves steps like centrifugation to remove solid debris and filtration to ensure the quality of the sample before analysis. techscience.com

Hair analysis offers a much larger window of detection, reflecting a history of exposure over weeks to months, depending on the length of the hair sample. news-medical.netnih.govresearchgate.netquestdiagnostics.com Metabolites are incorporated into the growing hair shaft from the bloodstream, providing a chronological record of exposure. news-medical.netnih.gov This makes hair a valuable matrix for studying long-term or past exposure to this compound. The collection of hair is non-invasive and the samples are easy to store and transport. researchgate.net However, the interpretation of hair analysis results can be complex, as factors like cosmetic treatments (bleaching, dyeing), hair color, and external contamination can influence the concentration of detected metabolites. nih.govresearchgate.netnih.gov Thorough washing procedures are typically employed to minimize the impact of external contamination. questdiagnostics.com

The following table summarizes the key characteristics of urine and hair as biological matrices for the detection of this compound metabolites.

FeatureUrineHair
Detection Window Short-term (hours to days) medicalnewstoday.comLong-term (weeks to months) news-medical.netquestdiagnostics.com
Sample Collection Non-invasiveNon-invasive researchgate.net
Indication Recent exposureChronic or past exposure news-medical.net
Primary Metabolites Water-soluble metabolitesParent compound and metabolites
Confounding Factors Fluid intake, pHCosmetic treatments, external contamination, hair color nih.govnih.gov
Analytical Methods GC-MS, LC-MS techscience.comalwsci.comGC-MS, LC-MS/MS researchgate.net

Theoretical and Computational Metabolism Studies

In silico methods have become indispensable tools in modern metabolism research, offering predictive insights into the metabolic fate of xenobiotics like this compound. nih.govnih.gov These computational approaches complement experimental studies by predicting potential metabolic pathways and identifying likely metabolites, thereby guiding further in vitro and in vivo investigations. news-medical.net

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling techniques are employed to simulate the interaction between a substrate, such as this compound, and the active site of a metabolizing enzyme, most notably Cytochrome P450 (CYP) enzymes. nih.gov These models provide a three-dimensional representation of the enzyme-substrate complex, allowing researchers to visualize and analyze the binding orientation and affinity.

By understanding how this compound fits into the active site of a specific CYP isoform, researchers can predict which parts of the molecule are most susceptible to metabolic attack. This information is crucial for identifying potential sites of metabolism (SOMs). nih.gov The modeling process considers various factors, including the shape and electronic properties of both the substrate and the enzyme's active site, to predict the most energetically favorable binding mode. Computational techniques can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the structures of known substrates to model structure-activity relationships, while structure-based methods focus on the properties of the metabolizing enzyme itself and its interactions with the ligand. nih.gov

Prediction of Metabolic Pathways and Products

Computational tools can predict the likely metabolic pathways and the resulting products of this compound biotransformation. nih.gov These prediction systems often utilize rule-based approaches, machine learning algorithms, or a combination of both. nih.govnih.govbiorxiv.org

Rule-based systems, such as MetaDrug and BioTransformer, contain extensive databases of known biotransformation reactions. nih.govbiorxiv.org By applying these rules to the structure of this compound, these programs can generate a list of potential metabolites. nih.gov Machine learning-based models are trained on large datasets of known metabolic reactions and can predict the likelihood of a particular transformation occurring at a specific site on the molecule. nih.govlbl.gov

These predictive models can generate metabolic maps that illustrate the potential sequence of enzymatic reactions, from initial Phase I modifications (e.g., oxidation, reduction, hydrolysis) to subsequent Phase II conjugations (e.g., glucuronidation, sulfation). nih.gov The output from these in silico tools can help researchers to prioritize which metabolites to look for in experimental studies, thereby streamlining the process of metabolite identification. nih.gov

The following table outlines various computational approaches and their applications in the study of this compound metabolism.

Computational ApproachDescriptionApplication to this compound Metabolism
Molecular Docking Simulates the binding of a ligand (this compound) to the active site of a protein (e.g., CYP enzyme). nih.govPredicts binding affinity and orientation, helping to identify the most likely metabolizing enzymes.
Quantum Mechanics (QM) Calculates the electronic properties of molecules to predict reaction energetics and barriers.Determines the reactivity of different sites on the this compound molecule to predict sites of metabolism.
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time to study the dynamic behavior of the enzyme-substrate complex. nih.govProvides insights into the conformational changes that occur during binding and catalysis.
Rule-Based Systems Use a knowledge base of known metabolic reactions to predict potential transformations. nih.govbiorxiv.orgGenerates a list of plausible metabolites of this compound based on established biotransformation rules.
Machine Learning Models Trained on large datasets to recognize patterns and predict metabolic outcomes. nih.govlbl.govPredicts the sites of metabolism and the likelihood of different metabolic reactions for this compound.

Future Directions and Emerging Research Avenues for 4 Methylphenylacetone

Advanced Computational Chemistry for 4-Methylphenylacetone

Computational chemistry offers a powerful lens through which to investigate the molecular intricacies of this compound, providing insights that can guide experimental work and deepen our understanding of its behavior.

Quantum Chemical Calculations for Properties and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, are set to play a pivotal role in elucidating the fundamental properties of this compound. These methods can be employed to predict a range of molecular attributes with high accuracy. For instance, calculations can determine optimized molecular geometry, electronic structure, and vibrational frequencies. Such studies can also predict reactivity, offering insights into how the molecule interacts with other chemical species. While specific quantum-chemical studies on this compound are not widely published, the methodologies are well-established for similar molecules. researchgate.net The application of these computational tools can help in understanding reaction mechanisms and predicting the outcomes of chemical transformations involving this compound.

Machine Learning Approaches in Chemical Research

Machine learning (ML) is rapidly emerging as a transformative tool in chemical research, with significant potential for the study of this compound. rjptonline.orgwipo.int ML models can be trained on existing chemical data to predict a wide array of properties, including toxicity, solubility, and metabolic pathways. nih.govnih.goviapchem.org For this compound, machine learning could accelerate the discovery of novel synthetic routes by predicting reaction outcomes and yields under various conditions. rjptonline.org Furthermore, ML algorithms can be developed to analyze complex analytical data, such as mass spectra, to identify the compound and its impurities with greater speed and accuracy. While the application of machine learning is still developing, its ability to learn from vast datasets holds the promise of revolutionizing how we study and understand chemical compounds. iapchem.org

Development of New Synthetic Strategies with Reduced Environmental Impact

The chemical industry is increasingly focused on "green chemistry" to minimize its environmental footprint. mdpi.comnih.gov For this compound, this translates to the development of synthetic methods that are more sustainable than traditional routes.

Conventional synthesis methods for related ketones often rely on Friedel-Crafts acylation, which can generate significant waste and utilize hazardous materials. guidechem.com Future research is geared towards creating more eco-friendly alternatives. These "green" approaches prioritize the use of less hazardous solvents, renewable starting materials, and catalytic reactions that improve atom economy. mdpi.comresearchgate.netsemanticscholar.orgcolab.ws For instance, research into solid acid catalysts or biocatalytic methods could offer pathways to this compound that are cleaner and more efficient. researchgate.net The overarching goal is to design synthetic processes that are not only effective but also inherently safer and more environmentally benign. nih.govijcce.ac.irjeeng.net

Enhanced Analytical Capabilities for Trace Detection and Impurity Profiling

The ability to detect and quantify minute amounts of this compound and its impurities is crucial for quality control and forensic applications. rroij.com Modern analytical techniques are continuously evolving to provide greater sensitivity and specificity.

Advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to separating this compound from complex mixtures. medwinpublishers.combiomedres.us When coupled with Mass Spectrometry (MS), these techniques (LC-MS and GC-MS) provide powerful tools for identifying and quantifying the compound and its impurities, even at trace levels. biomedres.usijprajournal.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for elucidating the precise chemical structures of any unknown impurities. ijprajournal.com The development of novel sensor technologies also holds promise for the rapid, on-site detection of this compound. researchgate.net

Analytical TechniqueApplication in this compound Analysis
High-Performance Liquid Chromatography (HPLC)Separation of this compound from complex mixtures. medwinpublishers.combiomedres.us
Gas Chromatography (GC)Analysis of volatile impurities and the primary compound. medwinpublishers.com
Mass Spectrometry (MS)Identification and quantification of this compound and its impurities. biomedres.usijprajournal.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of the compound and its impurities. ijprajournal.com
Infrared (IR) SpectroscopyIdentification of functional groups and confirmation of molecular structure. rroij.com

Comprehensive Understanding of Biotransformation Pathways

Understanding how this compound is metabolized in biological systems is essential for assessing its potential physiological effects. Biotransformation is the process by which the body chemically modifies foreign compounds to facilitate their excretion. nih.gov This typically occurs in two phases. Phase I reactions, often mediated by cytochrome P450 enzymes, introduce or expose functional groups. nih.gov Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility for easier removal from the body. nih.gov

While specific metabolic studies on this compound are limited, general principles of xenobiotic metabolism suggest it would undergo similar pathways. Potential biotransformation could involve oxidation of the methyl group or the ketone functionality, followed by conjugation reactions such as glucuronidation or sulfation. nih.govtaylorandfrancis.comnih.govnih.govresearchgate.netresearchgate.net Future research in this area will likely involve in vitro studies using human liver microsomes and in vivo studies in animal models to identify the specific metabolites and the enzymes involved in their formation.

International Collaboration in Precursor Control and Forensic Science

Given its potential use in illicit synthesis, international cooperation is vital for monitoring and controlling the trade of this compound and its precursors. unodc.org Organizations such as the International Narcotics Control Board (INCB) and the United Nations Office on Drugs and Crime (UNODC) play a crucial role in facilitating this collaboration. unvienna.orgincb.org These efforts include sharing information on suspicious shipments, trafficking routes, and new methods of illicit manufacture. unodc.org

The forensic science community also benefits from international collaboration through the sharing of analytical data and standard reference materials for this compound and related compounds. This ensures that laboratories worldwide can accurately identify the substance in seized materials. brightspace.com International databases and communication systems, such as the Precursors Incident Communication System (PICS), are essential tools for law enforcement and regulatory agencies to stay ahead of emerging trends in illicit drug manufacturing. incb.org

Q & A

Q. What are the standard methods for determining the identity and purity of 4-Methylphenylacetone in synthetic workflows?

  • Methodological Answer : The identity of this compound is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H NMR: δ 2.18 ppm for the methyl ketone group and δ 7.19–7.14 ppm for aromatic protons) . Purity is assessed via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), with melting point (TmT_m) and boiling point (Tb=223.1T_b = 223.1^\circC at 760 mmHg) serving as supplementary physical validations . For novel derivatives, elemental analysis or X-ray crystallography may be required to resolve ambiguities .

Q. What are the common synthetic routes for this compound, and how are yields optimized?

  • Methodological Answer : Two primary routes are documented:
  • Friedel-Crafts Acylation : Reacting toluene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3) to form the ketone. This method requires rigorous control of reaction time and temperature to minimize side products like polyacylated derivatives .
  • Transition-Metal-Catalyzed Synthesis : A palladium-catalyzed cross-coupling approach reported to yield 39% under optimized conditions, with isolation via column chromatography . Yield optimization involves tuning catalyst loading, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of precursors.

Advanced Research Questions

Q. How can researchers address low yields in transition-metal-catalyzed syntheses of this compound?

  • Methodological Answer : Low yields (e.g., 39% in one study ) often stem from competing side reactions or catalyst deactivation. Strategies include:
  • Catalyst Screening : Testing Pd(II)/Pd(0) systems with ligands like PPh3_3 to enhance stability.
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to improve reaction homogeneity.
  • In Situ Monitoring : Employing techniques like FTIR or inline NMR to detect intermediates and adjust reaction parameters dynamically.
    Post-synthesis, fractional distillation or recrystallization from ethanol can improve purity .

Q. What analytical challenges arise when characterizing this compound’s stability under varying experimental conditions?

  • Methodological Answer : Stability studies require multi-technique approaches:
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >250°C under nitrogen) .
  • Photochemical Reactivity : UV-Vis spectroscopy and HPLC monitor ketone degradation under UV light, with quenching agents (e.g., BHT) used to suppress radical pathways.
  • Hydrolytic Sensitivity : pH-dependent stability is assessed via 1^1H NMR in D2_2O/acetone-d6_6 mixtures, tracking proton exchange or hydrolysis byproducts .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from impurities, tautomerism, or isomerism. Solutions include:
  • High-Resolution MS (HRMS) : To confirm molecular formulas and rule out adducts .
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals in aromatic regions, particularly for ortho/meta/para isomers .
  • Computational Validation : Density functional theory (DFT) simulations of 13^{13}C NMR shifts can validate proposed structures .

Q. What methodologies are recommended for detecting trace degradation products in this compound samples?

  • Methodological Answer : Hyphenated techniques like LC-MS/MS or GC×GC-TOF are critical for identifying sub-1% impurities. For example:
  • LC-MS/MS : Detects oxidation products (e.g., 4-methylbenzoic acid) via MRM transitions.
  • Headspace-GC : Identifies volatile degradation byproducts (e.g., acetophenone derivatives) .
    Method validation should include spike-recovery experiments and comparison against NIST reference spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.